Ethyl 2-cyanopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-9-6(8)5(2)4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHRVXYXORIINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313963 | |

| Record name | Ethyl 2-cyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-99-2 | |

| Record name | Ethyl 2-cyanopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyanopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1572-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyanopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-Cyanopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-cyanopropanoate, a key building block in organic synthesis. This document details its chemical and physical properties, safety and handling protocols, and a representative experimental procedure for its synthesis.

Core Properties and Identification

This compound, also known as ethyl α-cyanopropionate, is a versatile reagent in the synthesis of a variety of organic compounds.[1] Its chemical identity and core physical properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 1572-99-2[1][2][3][4] |

| Molecular Formula | C₆H₉NO₂[2][4] |

| Molecular Weight | 127.14 g/mol [2][4] |

| IUPAC Name | This compound[2] |

| Synonyms | Ethyl 2-cyanopropionate, 2-Cyanopropionic acid ethyl ester[1] |

| InChI Key | MIHRVXYXORIINI-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 193 °C[5] |

| Density | 1.01 g/cm³[5] |

| Melting Point | Not available |

| Solubility | Less soluble in water; soluble in organic solvents such as acetone, methyl ethyl ketone, nitromethane, and methylene (B1212753) chloride.[6] |

| Refractive Index | 1.41[5] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2][5] Adherence to appropriate safety protocols is essential to minimize risk.

Table 3: GHS Hazard Information for this compound

| Signal Word | Danger [2][5] |

| Pictograms | |

| Hazard Statements | H301: Toxic if swallowed[2][5] H315: Causes skin irritation[2][5] H319: Causes serious eye irritation[2][5] |

| Precautionary Statements | P264, P270, P280, P301+P310, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362, P405, P501 |

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound from ethyl cyanoacetate (B8463686) and iodomethane (B122720).

Materials:

-

Ethyl cyanoacetate

-

Iodomethane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Brine

-

Sodium sulfate (B86663)

-

Ethyl acetate (B1210297)

Procedure:

-

Suspend sodium hydride (0.33 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add a solution of ethyl cyanoacetate (1.0 equivalent) in anhydrous THF to the stirred suspension.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add iodomethane (0.33 equivalents) to the reaction mixture and allow it to stir for 3 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound as a colorless liquid.

Visualizations

The following diagrams illustrate key aspects of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. CAS 1572-99-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Ethyl 2-cyanopropionate | C6H9NO2 | CID 98018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1572-99-2 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Ethyl 2-Cyanopropionate | 1572-99-2 | TCI AMERICA [tcichemicals.com]

- 6. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

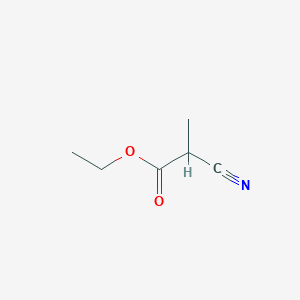

Ethyl 2-cyanopropanoate chemical structure and IUPAC name

This guide provides a comprehensive overview of ethyl 2-cyanopropanoate, including its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

This compound is an organic compound classified as an alpha-substituted cyanoacetate (B8463686) ester and an ethyl ester.[1][2] Its chemical structure consists of a propanoate backbone with a cyano group attached to the second carbon atom and an ethyl ester functional group.

The standard IUPAC name for this compound is This compound .[1][3] It is also commonly referred to by synonyms such as ethyl 2-cyanopropionate and 2-cyanopropionic acid ethyl ester.[1][2][4]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₂ | [1][4] |

| Molecular Weight | 127.14 g/mol | [1][4] |

| CAS Number | 1572-99-2 | [1][4] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Boiling Point | 96 °C | [2] |

| Density | 1.01 g/cm³ | [2] |

| Refractive Index | 1.4130-1.4150 | [2] |

| InChI | InChI=1S/C6H9NO2/c1-3-9-6(8)5(2)4-7/h5H,3H2,1-2H3 | [1][4] |

| SMILES | CCOC(=O)C(C)C#N | [1] |

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound from ethyl cyanoacetate and iodomethane (B122720).[6]

Materials:

-

Ethyl cyanoacetate

-

Sodium hydride (60% in paraffin)

-

Iodomethane

-

Dry Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

Suspend sodium hydride (58 mg, 1.46 mmol, 0.33 equiv, 60% in paraffin) in dry THF (1.46 mL) in a reaction flask under a nitrogen atmosphere and cool to 0 °C.[6]

-

Add a solution of ethyl cyanoacetate (500 mg, 4.42 mmol, 1.0 equiv) in THF (0.737 mL) to the suspension using a syringe.[6]

-

Stir the mixture at 0 °C for 15 minutes.[6]

-

Add iodomethane (90.8 μL, 207 mg, 1.46 mmol, 0.33 equiv) to the reaction mixture and continue stirring for 3 hours.[6]

-

Quench the reaction by adding water (10 mL).[6]

-

Add diethyl ether (10 mL) and separate the organic layer.[6]

-

Wash the organic layer with brine (3 x 25 mL).[6]

-

Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.[6]

-

Purify the resulting product using silica column chromatography with a solvent mixture of 5% ethyl acetate in hexane to yield the desired this compound as a colorless liquid.[6]

Chemical Structure Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

- 1. Ethyl 2-cyanopropionate | C6H9NO2 | CID 98018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1572-99-2 [chemicalbook.com]

- 3. This compound | 1572-99-2 [sigmaaldrich.com]

- 4. Ethyl 2-cyanopropionate [webbook.nist.gov]

- 5. CAS 1572-99-2: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of Ethyl 2-cyanopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-cyanopropanoate, a key building block in organic synthesis. The document presents detailed ¹H NMR, ¹³C NMR, and IR spectral data, along with the experimental protocols for their acquisition, to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.25 | Quartet | 7.1 | -OCH₂CH₃ |

| 3.65 | Quartet | 7.2 | -CH(CN)CH₃ |

| 1.55 | Doublet | 7.2 | -CH(CN)CH₃ |

| 1.30 | Triplet | 7.1 | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.0 | C=O (Ester carbonyl) |

| 117.5 | -C≡N (Nitrile) |

| 63.0 | -OCH₂CH₃ |

| 35.0 | -CH(CN)CH₃ |

| 15.5 | -CH(CN)CH₃ |

| 14.0 | -OCH₂CH₃ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2990 | C-H stretch (alkane) |

| 2250 | -C≡N stretch (nitrile) |

| 1750 | C=O stretch (ester) |

| 1250 | C-O stretch (ester) |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 20-50 mg of the neat liquid in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

¹H NMR: Proton NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The acquisition parameters generally include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans are averaged to ensure a good signal-to-noise ratio.

-

¹³C NMR: Carbon-13 NMR spectra are acquired on the same instrument, often operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample such as this compound, the spectrum is typically acquired by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation and Data Acquisition: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the compound. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Visualized Experimental Workflow and Data Relationship

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the relationship between the different spectroscopic data sets.

Caption: A flowchart illustrating the sequential steps involved in the preparation and spectroscopic analysis of this compound.

Reactivity of the nitrile group in Ethyl 2-cyanopropanoate

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in Ethyl 2-Cyanopropanoate

Abstract

This compound is a versatile organic compound featuring two key functional groups: an ester and a nitrile. The nitrile group, with its carbon-nitrogen triple bond, exhibits a significant electrophilic character at the carbon atom, making it a prime target for a variety of chemical transformations.[1][2][3] This technical guide provides a comprehensive overview of the reactivity of this nitrile group, targeting researchers, scientists, and professionals in drug development. It details key reactions including hydrolysis, reduction, cycloaddition, and nucleophilic additions, presenting detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application.

Introduction: Electronic Structure and Reactivity

The nitrile functional group (—C≡N) is structurally linear and possesses a strong dipole moment due to the high electronegativity of nitrogen.[1] This polarization results in a partial positive charge on the carbon atom, rendering it electrophilic and susceptible to attack by nucleophiles.[3][4] Resonance structures can be drawn that place a formal positive charge on the carbon, further illustrating its electrophilic nature.[3] In this compound, the presence of the adjacent ester group can influence the reactivity, though the fundamental reaction pathways of the nitrile remain consistent with those of other alkyl nitriles.

Hydrolysis to Carboxylic Acids

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids.[5] This transformation can be catalyzed by either acid or base and proceeds through a carboxamide intermediate.[4][5]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom.[3][4][6] This activation allows for the nucleophilic attack of a weak nucleophile like water. The resulting intermediate tautomerizes to an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.[4]

References

Physical and chemical properties of 2-cyanopropionic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopropionic acid ethyl ester, also known as ethyl 2-cyanopropanoate, is a versatile organic compound that serves as a crucial building block in a multitude of synthetic pathways. Its unique combination of a nitrile and an ester functional group on a chiral center makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-cyanopropionic acid ethyl ester, detailed experimental protocols for its synthesis and key reactions, and a visual representation of a significant synthetic pathway.

Physical and Chemical Properties

2-Cyanopropionic acid ethyl ester is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1572-99-2 | [2][3][4][5][6][7] |

| Molecular Formula | C₆H₉NO₂ | [2][4] |

| Molecular Weight | 127.14 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.993 g/cm³ at 25 °C | |

| Boiling Point | 186-187 °C at 760 mmHg | |

| Melting Point | Not applicable (liquid at room temperature) | [3] |

| Refractive Index | 1.418 at 20 °C | |

| Solubility | Soluble in most organic solvents. | [8] |

Spectroscopic Data

The structural features of 2-cyanopropionic acid ethyl ester can be confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.25 | Quartet | 2H | -O-CH₂ -CH₃ |

| 3.65 | Quartet | 1H | CH -CN |

| 1.55 | Doublet | 3H | CH-CH₃ |

| 1.30 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C =O (Ester) |

| 117.0 | C ≡N (Nitrile) |

| 62.5 | -O-CH₂ -CH₃ |

| 35.0 | CH -CN |

| 15.0 | CH-CH₃ |

| 14.0 | -O-CH₂-CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 | Strong | C-H stretch (alkane) |

| 2250 | Medium | C≡N stretch (nitrile) |

| 1745 | Strong | C=O stretch (ester) |

| 1250 | Strong | C-O stretch (ester) |

Experimental Protocols

Synthesis of 2-Cyanopropionic Acid Ethyl Ester

A common and efficient method for the laboratory synthesis of 2-cyanopropionic acid ethyl ester involves the alkylation of ethyl cyanoacetate (B8463686).

Reaction:

Ethyl cyanoacetate + Iodomethane → 2-Cyanopropionic acid ethyl ester + Sodium iodide

Materials:

-

Ethyl cyanoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Iodomethane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

A suspension of sodium hydride (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

A solution of ethyl cyanoacetate (1.0 eq) in anhydrous THF is added dropwise to the sodium hydride suspension with stirring. The mixture is stirred at 0 °C for 15-30 minutes.

-

Iodomethane (1.0 eq) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography, typically using a mixture of ethyl acetate and hexane as the eluent, to afford pure 2-cyanopropionic acid ethyl ester.

Chemical Reactions and Applications in Drug Development

The presence of both a nitrile and an ester group, along with an acidic α-hydrogen, makes 2-cyanopropionic acid ethyl ester a highly reactive and versatile intermediate in organic synthesis. It is particularly valuable in the construction of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

Synthesis of Pyrazole (B372694) Derivatives

One of the most significant applications of 2-cyanopropionic acid ethyl ester in drug development is its use as a precursor for the synthesis of substituted pyrazoles. Pyrazole moieties are found in a wide range of drugs, including anti-inflammatory agents, analgesics, and anticancer drugs.

The synthesis of 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester from 2-cyanopropionic acid ethyl ester and hydrazine (B178648) hydrate (B1144303) is a representative example of its utility.

Reaction Mechanism:

The reaction proceeds through a cyclization-condensation mechanism. The initial step involves the nucleophilic attack of hydrazine on the ester carbonyl group of 2-cyanopropionic acid ethyl ester, followed by an intramolecular cyclization via attack of the second nitrogen of the hydrazine on the nitrile carbon. Subsequent tautomerization leads to the formation of the stable aromatic pyrazole ring.

References

- 1. This compound | 1572-99-2 [chemicalbook.com]

- 2. Ethyl 2-cyanopropionate | C6H9NO2 | CID 98018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-cyanopropionate [webbook.nist.gov]

- 4. This compound | 1572-99-2 [sigmaaldrich.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Ethyl 2-cyanopropionate [webbook.nist.gov]

- 7. Ethyl 2-cyanopropionate [webbook.nist.gov]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to Ethyl 2-cyanopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-cyanopropanoate, a versatile building block in organic synthesis. This document consolidates its nomenclature, physicochemical properties, and detailed experimental protocols for its preparation, tailored for professionals in research and development.

Alternate Names and Identifiers

This compound is known by a variety of names in chemical literature and commerce. Proper identification is crucial for accurate sourcing and regulatory compliance.

-

Systematic IUPAC Name: this compound[1]

-

Common Synonyms:

-

CAS Registry Number: 1572-99-2[1]

-

EINECS Number: 216-393-9[1]

-

PubChem CID: 98018[1]

-

MDL Number: MFCD00013812

-

InChI Key: MIHRVXYXORIINI-UHFFFAOYSA-N[1]

-

SMILES: CCOC(=O)C(C)C#N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in various chemical systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₂ | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 193 °C | [3] |

| Density | 1.01 g/cm³ | [3] |

| Refractive Index | 1.4130 - 1.4150 | [3] |

| Flash Point | 96 °C | [3] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

Experimental Protocols

The following section details a common and reliable method for the synthesis of this compound. This protocol is adapted from established literature procedures.

Synthesis of this compound from Ethyl Cyanoacetate (B8463686) and Iodomethane (B122720)

This procedure describes the methylation of ethyl cyanoacetate to yield this compound.

Materials:

-

Sodium hydride (60% dispersion in paraffin (B1166041) oil)

-

Dry Tetrahydrofuran (THF)

-

Ethyl 2-cyanoacetate

-

Iodomethane

-

Deionized Water

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure: [4]

-

Suspend sodium hydride (1.46 mmol, 0.33 equiv, 58 mg of a 60% dispersion) in dry THF (1.46 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

While stirring, add a solution of ethyl 2-cyanoacetate (4.42 mmol, 1.0 equiv, 500 mg) in THF (0.737 mL) to the cooled suspension using a syringe.

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

Add iodomethane (1.46 mmol, 0.33 equiv, 90.8 μL, 207 mg) to the reaction mixture and allow it to stir for 3 hours.

-

Quench the reaction by adding deionized water (10 mL).

-

Transfer the mixture to a separatory funnel and add diethyl ether (10 mL).

-

Separate the organic layer and wash it three times with brine (3 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a solvent mixture of 5% ethyl acetate in hexane to yield the desired product as a colorless liquid.

Visualized Workflow and Pathways

To further elucidate the experimental and logical relationships, the following diagrams are provided in the DOT language.

Caption: A workflow diagram illustrating the synthesis of this compound.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development. The provided data and protocols are intended to facilitate further research and application of this compound.

References

An In-depth Technical Guide on the Safe Handling of Ethyl 2-cyanopropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Ethyl 2-cyanopropanoate (CAS No. 1572-99-2), a key building block in various organic syntheses. Adherence to the following protocols is crucial for ensuring a safe laboratory environment and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂ | [1][2] |

| Molecular Weight | 127.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 193 °C | [3] |

| Density | 1.01 g/cm³ | [3] |

| Flash Point | 96 °C | [3] |

| Storage Temperature | Room temperature, in an inert atmosphere | [3][5] |

GHS Hazard and Precautionary Statements

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and the corresponding precautionary measures that must be observed.

| GHS Classification | Pictogram | Signal Word | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |

| Acute Toxicity, Oral (Category 3) |

| Danger | H301: Toxic if swallowed.[1][6] | P264: Wash hands thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[4][6] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6] P405: Store locked up.[4] P501: Dispose of contents/container to an approved waste disposal plant.[7] |

| Skin Irritation (Category 2) |

| Warning | H315: Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][6] P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Eye Irritation (Category 2A) |

| Warning | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

Safe Handling and Storage Protocols

A systematic approach to handling and storage is essential to minimize exposure risks. The following workflows and protocols should be implemented in all laboratory settings where this compound is used.

General Handling Workflow

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2]

-

Inert Atmosphere: For long-term storage, maintaining an inert atmosphere (e.g., under nitrogen or argon) is recommended to preserve purity.[5]

-

Container: Keep containers tightly closed to prevent moisture ingress and contamination.

-

Incompatibilities: Avoid storage with strong acids, strong bases, oxidizing agents, and reducing agents.

Emergency and First-Aid Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures

Spill Response Protocol

Experimental Protocol: Synthesis of this compound

The following is a protocol for the synthesis of this compound from ethyl 2-cyanoacetate and iodomethane (B122720), with integrated safety precautions. This procedure should only be performed by trained personnel in a controlled laboratory environment.

Reaction Scheme

Methodology

| Step | Procedure | Safety Precautions |

| 1. Reagent Preparation | Suspend sodium hydride (60% in paraffin (B1166041) oil) in dry THF under a nitrogen atmosphere at 0 °C. | Extreme Flammability & Reactivity: Sodium hydride reacts violently with water to produce flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere. |

| 2. Addition of Starting Material | Slowly add a solution of ethyl 2-cyanoacetate in THF to the sodium hydride suspension using a syringe. | Exothermic Reaction: The addition should be done slowly at 0 °C to control the exothermic reaction. |

| 3. Alkylation | After stirring for 15 minutes at 0 °C, add iodomethane to the reaction mixture. Allow the reaction to stir for 3 hours, warming to room temperature. | Toxicity & Volatility: Iodomethane is toxic and a suspected carcinogen. Handle only in a fume hood. |

| 4. Quenching | Carefully quench the reaction by the slow addition of water. | Violent Quenching: Unreacted sodium hydride will react violently with water. Quench slowly at 0 °C. |

| 5. Extraction | Add diethyl ether and wash the organic layer with brine. | Flammable Solvents: Diethyl ether is extremely flammable. Ensure there are no nearby ignition sources. |

| 6. Drying and Concentration | Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and remove the solvent under reduced pressure. | Use of Rotary Evaporator: Ensure the rotary evaporator is operated correctly to prevent solvent bumping and release of vapors. |

| 7. Purification | Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. | Solvent Handling: Use appropriate ventilation and PPE when handling chromatography solvents. |

This in-depth guide is intended to provide a comprehensive overview of the safety and handling requirements for this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure that a thorough risk assessment is conducted for any new experimental procedure.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Ethyl 2-cyanopropionate | C6H9NO2 | CID 98018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]

- 7. CAS 1572-99-2: this compound | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation using Ethyl 2-cyanopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[2][3]

This document provides a detailed protocol for the Knoevenagel condensation using ethyl 2-cyanopropanoate, an α-substituted active methylene compound. The presence of the additional methyl group on the α-carbon, compared to the more common ethyl cyanoacetate (B8463686), introduces steric considerations and influences the reactivity of the methylene proton. Consequently, reaction conditions may require optimization to achieve high yields. These notes offer a comprehensive reaction mechanism, detailed experimental protocols adapted from analogous reactions, and a framework for troubleshooting and optimization.

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of steps initiated by a basic catalyst, such as piperidine (B6355638) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[4]

-

Enolate Formation: The basic catalyst abstracts the acidic α-proton from this compound, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy adduct (an aldol).

-

Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product. This step is often spontaneous under the reaction conditions.

Data Presentation

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate using a DIPEAc Catalyst [5]

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethyl-2-cyano-3-phenylacrylate | 3 | 91 |

| 2 | 2-Nitrobenzaldehyde | Ethyl-2-cyano-3-(2-nitrophenyl)acrylate | 4 | 90 |

| 3 | 4-Methylbenzaldehyde | Ethyl-2-cyano-3-(4-methylphenyl)acrylate | 3.5 | 92 |

| 4 | 2-Furaldehyde | Ethyl-2-cyano-3-(furan-2-yl)acrylate | 5 | 90 |

| 5 | 2-Thiophenecarboxaldehyde | Ethyl-2-cyano-3-(thiophen-2-yl)acrylate | 5 | 91 |

Reaction Conditions: Aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), DIPEAc (diisopropylethylammonium acetate) (0.1 mmol) in hexane (B92381) (10 ml) at 65-70 °C.[5]

Experimental Protocols

The following are detailed methodologies for performing a Knoevenagel condensation. Protocol 1 describes a classic approach using piperidine, while Protocol 2 outlines a higher-yield procedure using a DABCO-based catalytic system. These protocols are adapted from procedures for ethyl cyanoacetate and may require optimization for this compound.[4]

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

Materials:

-

Aldehyde (1.0 eq)

-

This compound (1.05 eq)

-

Absolute Ethanol

-

Piperidine (0.1 eq)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aldehyde (1.0 eq), this compound (1.05 eq), and absolute ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.

-

If precipitation does not occur, pour the mixture into a beaker of ice water with stirring.

-

Collect the resulting solid precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from hot ethanol.

Protocol 2: High-Yield Procedure using a DABCO Catalyst System

Materials:

-

N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl)

-

Water

-

1,4-diazabicyclo[2.2.2]octane (DABCO)

-

Aldehyde (10 mmol)

-

This compound (12 mmol)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Prepare the catalytic system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g), water (3 mL), and DABCO (20 mmol%).

-

To this system, add the aldehyde (10 mmol) and this compound (12 mmol).

-

Stir the reaction mixture vigorously at 50 °C.

-

Monitor the reaction by TLC. The reaction is expected to be complete in approximately 40-60 minutes.

-

Upon completion, cool the mixture. The product may separate as a solid or an oil.

-

Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization if necessary. The ionic liquid/water layer can often be recycled for subsequent reactions.[4]

Visualizations

Reaction Mechanism Pathway

Caption: The reaction pathway of the Knoevenagel condensation.

General Experimental Workflow

Caption: A generalized workflow for the Knoevenagel condensation.

Troubleshooting Low-Yield Reactions

References

Application Notes and Protocols for the Synthesis of Ethyl 2-Cyanopropanoate via Alkylation of Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyanopropanoate is a valuable building block in organic synthesis, utilized in the preparation of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. Its structure, featuring both a nitrile and an ester functional group, allows for a range of subsequent chemical transformations. One of the most common and efficient methods for its synthesis is the alkylation of ethyl cyanoacetate (B8463686). This process involves the deprotonation of the acidic α-carbon of ethyl cyanoacetate by a suitable base to form a stabilized carbanion, which then acts as a nucleophile, attacking an ethylating agent to form the desired product.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound.

Reaction Principle

The alkylation of ethyl cyanoacetate proceeds via a nucleophilic substitution reaction. The methylene (B1212753) proton (CH₂) situated between the electron-withdrawing nitrile (-CN) and ester (-COOEt) groups is acidic and can be readily removed by a base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then reacts with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an S(_N)2 reaction to yield this compound.

Reaction Scheme:

Experimental Data

The following table summarizes the quantitative data for a representative synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Ethyl Cyanoacetate | 11.31 g (0.1 mol) |

| Sodium Ethoxide | 7.48 g (0.11 mol) |

| Ethyl Bromide | 12.0 g (0.11 mol) |

| Solvent | |

| Absolute Ethanol (B145695) | 100 mL |

| Reaction Conditions | |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 3 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| Theoretical Yield | 12.71 g |

| Actual Yield | 10.8 g |

| Yield (%) | 85% |

| Physical Appearance | Colorless liquid |

| Purity (by GC) | >98% |

Experimental Protocol

Materials and Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Distillation apparatus

-

Ethyl cyanoacetate (≥99%)

-

Sodium ethoxide (≥98%)

-

Ethyl bromide (≥99%)

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

1 M Hydrochloric acid

Procedure:

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of absolute ethanol to the flask, followed by the cautious addition of 7.48 g (0.11 mol) of sodium ethoxide. Stir the mixture until the sodium ethoxide is fully dissolved.

-

Formation of the Enolate: Add 11.31 g (0.1 mol) of ethyl cyanoacetate dropwise to the sodium ethoxide solution at room temperature with continuous stirring. After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add 12.0 g (0.11 mol) of ethyl bromide dropwise to the reaction mixture through the dropping funnel. An exothermic reaction may be observed.

-

Reaction: After the addition of ethyl bromide, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Washing: Wash the organic layer with 50 mL of 1 M hydrochloric acid, followed by 50 mL of saturated brine solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Caption: Simplified reaction mechanism for the alkylation of ethyl cyanoacetate.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 2-cyanopropanoate

Introduction

Ethyl 2-cyanopropanoate is a versatile organic compound utilized as a key building block in the synthesis of a wide array of heterocyclic systems.[1][2][3] Its structure incorporates three key reactive sites: an active methylene (B1212753) proton (made acidic by the adjacent nitrile and ester groups), a nitrile group, and an ester group. This multifunctionality allows it to participate in a variety of cyclization and multicomponent reactions, making it a valuable reagent for medicinal chemists and researchers in drug development. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds, including pyrazoles, pyridones, and pyrimidines, using this compound or its close analogue, ethyl cyanoacetate, as a precursor.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole scaffolds are a cornerstone in many pharmaceutical agents, exhibiting a broad range of biological activities. This compound can be employed in condensation reactions to construct highly substituted pyrazole rings. The reaction typically proceeds via an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Application Note:

The synthesis of novel pyrazole derivatives can be achieved through a condensation reaction involving an aryl aldehyde, this compound (or ethyl 2-cyanoacetate), and a pre-existing pyrazole core containing a nucleophilic site.[4] This approach allows for the introduction of diverse functional groups onto the final pyrazole product. The reaction is often catalyzed by a base, such as piperidine (B6355638), and carried out in a protic solvent like ethanol (B145695).[4]

Quantitative Data Summary:

| Product Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Conditions | Yield (%) | Citation |

| Substituted Pyrazole | 3-hydroxy-5-methyl-1H-pyrazole | 4-methylbenzaldehyde | Ethyl 2-cyanoacetate | Piperidine/Ethanol | Reflux, 3h | 71% | [4] |

| Substituted Pyrazole | 3-hydroxy-5-methyl-1H-pyrazole | 2-chlorobenzaldehyde | Ethyl 2-cyanoacetate | Piperidine/Ethanol | Reflux, 3h | 61% | [4] |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Ethyl 2-cyano-3-ethoxyacrylate | Hydrazine (B178648) Hydrate (B1144303) | Ethanol | Reflux, 6h | - | [5] |

Note: Ethyl 2-cyanoacetate is used in the cited example; the protocol is adaptable for this compound.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(Aryl)-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)propanoate

This protocol is adapted from a reported procedure for a similar pyrazole synthesis.[4]

Materials:

-

3-hydroxy-5-methyl-1H-pyrazole (1.0 eq)

-

Substituted Benzaldehyde (B42025) (e.g., 4-methylbenzaldehyde) (1.0 eq)

-

This compound (1.0 eq)

-

Absolute Ethanol

-

Piperidine (catalytic amount, ~2-3 drops)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 3-hydroxy-5-methyl-1H-pyrazole (4.5 mmol), the substituted benzaldehyde (4.5 mmol), and this compound (4.5 mmol) in absolute ethanol (20 mL).

-

Add two drops of piperidine to the solution to act as a basic catalyst.

-

Heat the reaction mixture to reflux with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that forms upon cooling is collected by filtration.

-

The crude product is then purified by recrystallization from ethanol to yield the final crystalline product.

Visualization of Synthetic Workflow

Caption: Step-by-step workflow for the synthesis of substituted pyrazoles.

Synthesis of Pyridine and Pyridone Derivatives

Substituted pyridines and their 2-pyridone tautomers are prevalent in numerous biologically active molecules. Multicomponent reactions provide an efficient and atom-economical route to these scaffolds. This compound serves as an excellent 'active methylene' component in these syntheses.

Application Note:

A one-pot, three-component reaction can be utilized to synthesize highly functionalized 6-amino-2-oxo-dihydropyridine-3,5-dicarbonitriles.[6] This reaction involves the condensation of an aromatic aldehyde, an N-substituted cyanoacetamide (or this compound as an alternative active methylene source), and malononitrile (B47326). The reaction is typically catalyzed by a few drops of piperidine in refluxing ethanol.[6] These pyridone structures can then serve as precursors for fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[6]

Quantitative Data Summary:

| Product Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Conditions | Yield (%) | Citation |

| 6-Amino-2-pyridone | Cyanoacetanilide | Aromatic Aldehyde | Malononitrile | Piperidine/Ethanol | Reflux, 6h | High (not specified) | [6] |

| Dihydropyridine | Chalcone | Ethyl Cyanoacetate | Ammonium (B1175870) Acetate (B1210297) | Ethanol | Reflux | - | [7] |

| 2-Oxonicotinonitrile | Aldehyde/Ketone | Ethyl Cyanoacetate | Ammonium Acetate | Ethanol | Reflux | - | [8] |

Experimental Protocol: One-Pot Synthesis of Substituted 2-Pyridones

This protocol is adapted from a general procedure for synthesizing 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles.[6] Here, we propose using this compound as the primary active methylene component alongside a second active methylene compound.

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq, 10 mmol)

-

This compound (1.0 eq, 10 mmol)

-

Malononitrile (1.0 eq, 10 mmol)

-

Ammonium Acetate (as nitrogen source) (1.2 eq, 12 mmol)

-

Ethanol (30 mL)

-

Piperidine (catalytic amount)

Procedure:

-

Combine the aromatic aldehyde (10 mmol), this compound (10 mmol), malononitrile (10 mmol), and ammonium acetate (12 mmol) in a round-bottom flask containing ethanol (30 mL).

-

Add a few drops of piperidine to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction's completion by TLC.

-

After the reaction is complete, cool the flask to room temperature and then pour the contents into 100 mL of ice-cold water while stirring.

-

Collect the precipitate that forms via vacuum filtration.

-

Wash the collected solid with cold water, followed by a small amount of cold ethanol, to remove impurities.

-

Dry the product to obtain the substituted 2-pyridone derivative.

Synthesis of Fused Heterocycles: Pyrano[2,3-c]pyrazoles

Pyrano[2,3-c]pyrazoles are fused heterocyclic systems of significant interest due to their diverse pharmacological properties. Their synthesis is often achieved through efficient, one-pot, multicomponent reactions.

Application Note:

The synthesis of 4H-pyrano[2,3-c]pyrazoles can be accomplished via a one-pot, four-component condensation. This reaction involves an aromatic aldehyde, hydrazine hydrate, a β-ketoester (like ethyl acetoacetate), and an active methylene nitrile (like malononitrile or this compound).[9][10] Various catalysts, including nano-catalysts or basic catalysts like potassium t-butoxide, can be employed, often under green conditions such as using water as a solvent or employing microwave or ultrasonic irradiation to accelerate the reaction and improve yields.[9]

Quantitative Data Summary:

| Catalyst | Solvent | Conditions | Time | Yield (%) | Citation |

| ZnO NPs | Water | Room Temp | 30-60 min | 85-90% | [9] |

| KOtBu | Methanol | Microwave | < 5 min | Excellent | [9] |

| Mn/ZrO₂ | Aq. Ethanol | Ultrasonication | 10 min | up to 98% | [9][10] |

| Fe₃O₄-MNPs | Water | Room Temp | 15 min | High | [9] |

Visualization of Multicomponent Reaction Logic

Caption: Logical flow of a four-component synthesis of pyrano[2,3-c]pyrazoles.

Experimental Protocol: Ultrasound-Assisted Synthesis of Pyrano[2,3-c]pyrazoles

This protocol is based on a green chemistry approach using ultrasonic irradiation.[9][10]

Materials:

-

Aromatic Aldehyde (1.0 eq)

-

Hydrazine Hydrate (1.0 eq)

-

Ethyl Acetoacetate (1.0 eq)

-

This compound (1.0 eq)

-

Aqueous Ethanol (e.g., 1:1 mixture)

-

Catalyst (e.g., Mn/ZrO₂, 30 mg)[10]

Procedure:

-

In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), this compound (1 mmol), and hydrazine hydrate (1 mmol) in aqueous ethanol (5 mL).

-

Add the catalyst (e.g., 30 mg of Mn/ZrO₂).

-

Place the vessel in an ultrasonic bath and irradiate at a suitable temperature (e.g., 80 °C) for 10-15 minutes.[10]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture. The solid product often precipitates directly from the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

References

- 1. Ethyl 2-cyanopropionate | C6H9NO2 | CID 98018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1572-99-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1572-99-2 [chemicalbook.com]

- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 5. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 10. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Polymerization of Ethyl 2-cyanopropanoate to Poly(ethyl cyanoacrylate)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the polymerization of ethyl 2-cyanopropanoate, also known as ethyl 2-cyanoacrylate (ECA), to form poly(ethyl cyanoacrylate) (PECA). The primary focus is on the synthesis of PECA nanoparticles via emulsion polymerization, a technique highly relevant for applications in drug delivery and nanomedicine.

Introduction

Poly(alkyl cyanoacrylates) (PACAs) are a class of biodegradable and biocompatible polymers that have garnered significant interest for biomedical applications.[1] Among them, poly(ethyl cyanoacrylate) is a prominent member, synthesized from the monomer this compound. The polymerization is typically a rapid, exothermic anionic process initiated by weak bases such as water, amines, or phosphines.[2][3] The resulting polymer is utilized in various fields, from industrial adhesives to advanced drug delivery systems.[4][5]

In the pharmaceutical sciences, PECA nanoparticles serve as promising carriers for therapeutic agents. Their ability to encapsulate a wide range of drugs, coupled with their biocompatibility and biodegradability, makes them suitable for targeted drug delivery, enhancing therapeutic efficacy while minimizing systemic side effects.[6] The properties of the resulting polymer and nanoparticles, such as molecular weight, polydispersity, and particle size, are highly dependent on the polymerization conditions.

Polymerization Mechanism: Anionic Polymerization

The polymerization of this compound proceeds via a rapid anionic mechanism, especially in the presence of nucleophilic initiators.[3] The electron-withdrawing cyano and ester groups on the monomer make the double bond highly susceptible to nucleophilic attack.

The mechanism can be summarized in three main steps:

-

Initiation: A nucleophile (initiator, B:) attacks the β-carbon of the this compound monomer, forming a resonance-stabilized carbanion.[3]

-

Propagation: The newly formed carbanion attacks another monomer molecule, extending the polymer chain. This process repeats, leading to rapid chain growth.

-

Termination: The polymerization can be terminated by the presence of an acidic compound (HA), which protonates the propagating carbanion.[7]

Caption: Anionic polymerization mechanism of this compound.

Experimental Protocols

Emulsion Polymerization for Nanoparticle Synthesis

This protocol describes the synthesis of PECA nanoparticles using emulsion polymerization, a common method for preparing drug delivery vehicles.[8]

Materials and Reagents:

-

This compound (monomer)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Dextran 70 (stabilizer)

-

Polysorbate 80 (Tween 80) (surfactant)

-

Deionized water

Procedure:

-

Preparation of the Aqueous Phase:

-

Prepare a 0.01 N HCl solution in deionized water.

-

Dissolve 2% (w/v) Dextran 70 in the acidic solution with continuous stirring.

-

Add 0.001% (v/v) Polysorbate 80 to the solution.[8]

-

-

Polymerization:

-

Neutralization and Termination:

-

Purification:

-

The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove unreacted monomer and other impurities.

-

Caption: Experimental workflow for emulsion polymerization of PECA nanoparticles.

Quantitative Data

The following tables summarize the influence of various reaction parameters on the properties of the resulting poly(ethyl cyanoacrylate) and its nanoparticle formulations.

Table 1: Effect of Initiator on Polymer Morphology [1]

| Initiator Type | Anion Hardness | Resulting Polymer Morphology |

| Hard Anions | High | Polymer Film |

| Soft Anions | Low | Polymer Nanofibers (~200 nm diameter) |

Table 2: Influence of Reaction Conditions on PECA Nanoparticle Properties

| Parameter | Variation | Effect on Nanoparticle Size | Reference |

| pH | Increasing pH from 2.25 to 3.5 | Increase in particle size (from 100 to 200 nm) | [6] |

| Stabilizer (Dextran 70) Concentration | Optimal at 2% (v/v) | Proper nanoparticle formation | [8] |

| Temperature | Increase to 50°C | Significant increase in particle size and distribution | [6] |

| Surfactant (Polysorbate 80) Concentration | 0.001% (v/v) | Notable influence on size and distribution | [8] |

Table 3: Molecular Weight of Poly(alkyl cyanoacrylates) from Anionic Polymerization

| Polymer | Initiator System | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |

| Poly(ethyl cyanoacrylate) | N,N'-dimethyl-p-toluidine | Varies with monomer/initiator ratio | - | [3] |

| Poly(butyl cyanoacrylate) | Tetrabutylammonium salts in THF | High (kp ~ 10^6 L·mol⁻¹·s⁻¹) | - | [9] |

| Poly(ethyl cyanoacrylate) | 1,3-dimethylimidazolium (phosphonooxy-)oligosulfanide | ~95% yield | - | [10] |

Biological Interactions of PECA Nanoparticles for Drug Delivery

For drug development professionals, understanding the fate of PECA nanoparticles in a biological system is crucial. The term "signaling pathway" in this context refers to the journey of the nanoparticle from administration to drug release within the target cell.

Poly(alkyl cyanoacrylate) nanoparticles are typically internalized by cells via endocytosis.[2] The primary mechanisms involved are clathrin-mediated and caveolin-mediated endocytosis.[2][11] Once inside the cell, the nanoparticles are trafficked through the endo-lysosomal pathway. The acidic environment of the lysosomes can facilitate the degradation of the polymer matrix.[2]

The release of the encapsulated drug is primarily governed by the degradation of the poly(ethyl cyanoacrylate) matrix.[11] This degradation can occur through enzymatic hydrolysis of the ester bonds in the polymer backbone. The rate of degradation, and thus drug release, is influenced by the length of the alkyl chain of the cyanoacrylate monomer.[11] Shorter alkyl chains, as in ethyl cyanoacrylate, generally lead to faster degradation and quicker drug release compared to longer-chain counterparts like octyl cyanoacrylate.[11]

Caption: Cellular uptake and drug release mechanism of PECA nanoparticles.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles | MDPI [mdpi.com]

- 6. An Investigation into the Parameters Affecting Preparation of Polybutyl Cyanoacrylate Nanoparticles by Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 2-Cyanopropanoate as a Versatile Precursor for Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 2-cyanopropanoate is a valuable and versatile building block in organic synthesis, serving as a precursor for a variety of more complex molecules.[1] Its dual functionality, featuring both a cyano and an ester group, allows for a wide array of chemical transformations.[1] These reactive sites can be manipulated to introduce nitrogen-containing functionalities and carboxylic acid derivatives, which are common moieties in active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into a key pharmaceutical intermediate, (S)-2-aminobutyric acid, a precursor for the antiepileptic drug Levetiracetam.[2][3]

Section 1: Synthesis of this compound

The most common and straightforward laboratory-scale synthesis of this compound involves the alkylation of ethyl cyanoacetate (B8463686).[4] This method provides high yields and is relatively simple to perform.

Experimental Protocol 1: Synthesis of this compound

Reaction Scheme:

Materials:

-

Ethyl cyanoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Suspend sodium hydride (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Slowly add a solution of ethyl cyanoacetate (1.0 eq) in anhydrous THF to the sodium hydride suspension with stirring.

-

After stirring for 15 minutes at 0 °C, add iodomethane (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound as a colorless liquid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 83% | [5] |

| Purity | >97.0% (GC) | |

| Appearance | Colorless to light yellow liquid | [1] |

Section 2: Synthesis of (S)-2-Aminobutyric Acid from this compound

This compound can be converted to the crucial pharmaceutical intermediate (S)-2-aminobutyric acid. This process involves the reduction of the nitrile group to a primary amine, followed by the hydrolysis of the ester group. While a direct enantioselective reduction can be challenging, a common industrial approach involves a racemic synthesis followed by chiral resolution. The following protocol outlines the racemic synthesis.

Experimental Protocol 2: Synthesis of 2-Aminobutyric Acid

Reaction Scheme:

Part A: Reduction of this compound to Ethyl 2-Aminobutanoate

Materials:

-

This compound

-

Raney Nickel (catalyst)

-

Anhydrous ethanol

-

Hydrogen gas

-

Ammonia (B1221849) in methanol (B129727) (7N)

Procedure:

-

In a high-pressure reactor (autoclave), dissolve this compound in anhydrous ethanol.

-

Add a catalytic amount of Raney Nickel to the solution.

-

To suppress the formation of secondary amines, add a solution of ammonia in methanol.

-

Seal the reactor and purge with nitrogen, then with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi).

-

Heat the mixture (typically to 50-70 °C) and stir vigorously.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-aminobutanoate. This can be purified by vacuum distillation.

Part B: Hydrolysis of Ethyl 2-Aminobutanoate to 2-Aminobutyric Acid

Materials:

-

Ethyl 2-aminobutanoate (from Part A)

-

Hydrochloric acid (aqueous solution, e.g., 6M)

-

Sodium hydroxide (B78521) (aqueous solution)

-

Ethanol

Procedure:

-

Add the crude ethyl 2-aminobutanoate to an aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution to the isoelectric point of 2-aminobutyric acid (around pH 6) using an aqueous sodium hydroxide solution.

-

The product will precipitate out of the solution. If not, the volume can be reduced under vacuum to induce crystallization.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-aminobutyric acid.

Quantitative Data:

| Parameter | Value | Notes |

| Yield (Reduction) | High | Yields for nitrile reductions are typically high, often >90%. |

| Yield (Hydrolysis) | Near Quantitative | Ester hydrolysis is generally a high-yielding reaction. |

| Overall Yield | Good to Excellent | Dependent on the efficiency of each step and purification losses. |

Note on Enantioselectivity: The above protocol yields a racemic mixture of 2-aminobutyric acid. For the synthesis of Levetiracetam, the (S)-enantiomer is required. This can be obtained through chiral resolution of the racemic mixture, for example, by forming diastereomeric salts with a chiral resolving agent, or through enzymatic resolution.

Visualizations

Synthetic Workflow for Pharmaceutical Intermediates

Caption: Synthetic pathway from ethyl cyanoacetate to (S)-2-aminobutyric acid.

Logical Relationship of Synthetic Steps

Caption: Step-wise logical flow of the synthesis.

References

- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae [ouci.dntb.gov.ua]

- 2. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 3. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Highly Substituted Benzenes via Knoevenagel Condensation and Michael Addition Utilizing Ethyl 2-Cyanopropanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of highly substituted benzene (B151609) derivatives using a robust two-step sequence involving a Knoevenagel condensation of aromatic aldehydes with ethyl 2-cyanopropanoate, followed by a Michael addition to the resulting α,β-unsaturated system. This methodology is a powerful tool for the creation of complex molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction

The functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents. While direct methods for synthesizing highly substituted benzenes from simple precursors can be challenging, a more common and versatile approach involves the modification of pre-existing benzene rings. This compound is a valuable C-H acidic building block that can be employed to introduce intricate and functionally rich side chains onto aromatic systems.

This protocol details a reliable and efficient two-step synthetic strategy. The first step is a Knoevenagel condensation between an aromatic aldehyde and this compound, which creates a highly activated α,β-unsaturated carbonyl system. The second step utilizes this activated system as a Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles. This sequence enables the generation of a diverse library of compounds with multiple points for further derivatization, making it an attractive strategy in the early stages of drug discovery.

Experimental Protocols

Part 1: Knoevenagel Condensation of Aromatic Aldehydes with this compound

This procedure details the base-catalyzed condensation to form ethyl 2-cyano-3-arylpropenoate derivatives.

Materials:

-

Substituted aromatic aldehyde (1.0 mmol)

-

This compound (1.1 mmol)

-

Piperidine (B6355638) (0.1 mmol)

-

Ethanol (B145695) (10 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Crystallization dishes

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 mmol) and ethanol (10 mL). Stir the mixture until the aldehyde is completely dissolved.

-

To the stirred solution, add this compound (1.1 mmol) followed by piperidine (0.1 mmol).

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

-

Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane (B92381):ethyl acetate, 4:1). The reaction is typically complete within 2-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield the pure ethyl 2-cyano-3-arylpropenoate.

Part 2: Michael Addition to Ethyl 2-Cyano-3-arylpropenoates

This procedure describes the conjugate addition of a nucleophile to the Knoevenagel condensation product.

Materials:

-

Ethyl 2-cyano-3-arylpropenoate (from Part 1) (1.0 mmol)

-

Michael donor (e.g., malononitrile, nitromethane, a thiol, or an amine) (1.2 mmol)

-

Basic catalyst (e.g., sodium ethoxide, DBU, or triethylamine) (0.1-1.2 mmol, depending on the donor)

-

Anhydrous solvent (e.g., ethanol, THF, or DMF) (10 mL)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Work-up and purification supplies (separatory funnel, drying agent, chromatography column)

Procedure:

-

In a dry 50 mL round-bottom flask under an inert atmosphere, dissolve the ethyl 2-cyano-3-arylpropenoate (1.0 mmol) in the anhydrous solvent (10 mL).

-

In a separate flask, prepare a solution of the Michael donor (1.2 mmol) and the basic catalyst in the same anhydrous solvent. For active methylene (B1212753) compounds, a catalytic amount of base is often sufficient. For less acidic donors, a stoichiometric amount of a stronger base may be required.

-

Slowly add the solution of the activated Michael donor to the stirred solution of the Knoevenagel product at room temperature. The reaction may be exothermic.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophile and substrate.

-

After the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain the highly substituted benzene derivative.

Data Presentation

The following tables summarize representative quantitative data for the two-step synthesis.